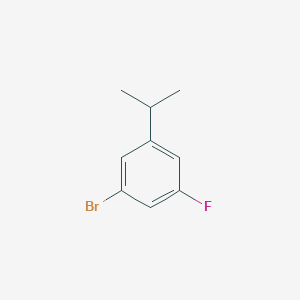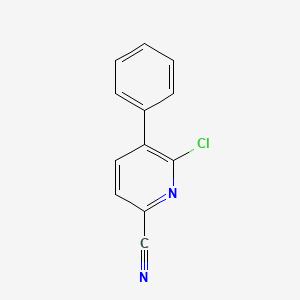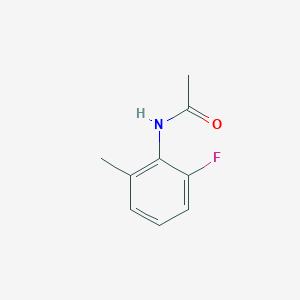
ER-Tracker Green
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ER-Tracker Green is a fluorescent dye used primarily in biological research to visualize and study the endoplasmic reticulum (ER) within cells. It is known for its high selectivity and fluorescence properties, making it a valuable tool in cell biology and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ER-Tracker Green is synthesized through a series of chemical reactions involving the conjugation of a fluorescent dye to a molecule that targets the ER. The specific synthetic routes and reaction conditions are proprietary and typically not disclosed by manufacturers.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, purification, and quality control processes to ensure the dye meets the required standards for biological research.
Análisis De Reacciones Químicas
Types of Reactions: ER-Tracker Green primarily undergoes conjugation reactions to attach the fluorescent dye to the targeting molecule. These reactions are typically carried out under controlled conditions to ensure the stability and functionality of the dye.
Common Reagents and Conditions: Reagents used in the synthesis of this compound include various organic solvents, catalysts, and reagents specific to the conjugation chemistry. The reactions are usually performed at specific temperatures and pH levels to optimize the yield and purity of the final product.
Major Products Formed: The major product of the synthesis is the this compound dye itself, which is then purified and formulated for use in biological research.
Aplicaciones Científicas De Investigación
ER-Tracker Green is widely used in scientific research for imaging and studying the endoplasmic reticulum in cells. Its applications include:
Cell Biology: Visualizing the structure and function of the ER in living cells.
Drug Discovery: Screening compounds that affect ER function.
Toxicology: Assessing the impact of drugs and chemicals on ER integrity.
Medical Research: Investigating diseases related to ER dysfunction, such as neurodegenerative disorders.
Mecanismo De Acción
ER-Tracker Green exerts its effects by selectively binding to the endoplasmic reticulum within cells. The fluorescent dye emits light when excited by a specific wavelength, allowing researchers to visualize the ER under a fluorescence microscope. The molecular targets and pathways involved include the ER membrane proteins and the intracellular environment that maintains ER structure and function.
Comparación Con Compuestos Similares
DiOC6(3)
BODIPY FL
ER-Tracker Red
ER-Tracker Green stands out due to its high selectivity, low cytotoxicity, and compatibility with live-cell imaging techniques.
Propiedades
Fórmula molecular |
C37H42BClF2N6O6S |
|---|---|
Peso molecular |
783.1 g/mol |
Nombre IUPAC |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-2-methoxybenzamide |
InChI |
InChI=1S/C37H42BClF2N6O6S/c1-23-19-24(2)46-33(23)22-29-12-11-28(47(29)38(46,40)41)13-16-34(48)44-32-21-26(39)20-31(35(32)53-3)36(49)42-18-17-25-9-14-30(15-10-25)54(51,52)45-37(50)43-27-7-5-4-6-8-27/h9-12,14-15,19-22,27H,4-8,13,16-18H2,1-3H3,(H,42,49)(H,44,48)(H2,43,45,50) |
Clave InChI |
DOQZRTREFZBLMY-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC(=CC(=C4OC)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)NC(=O)NC6CCCCC6)Cl)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)


![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)

![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)


![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)




